
6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to act as a potent inhibitor of various enzymes and receptors, making it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antimicrobial and Cytotoxic Activities: New 3(2H)-pyridazinone derivatives, including those similar to 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one, have been synthesized and demonstrated notable antibacterial, antifungal, antimycobacterial, and cytotoxic activities. These compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, especially E. coli ATCC 35218 (Sukuroglu et al., 2012).
Pharmacological Properties
PDE4 Inhibition
Compounds similar to 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one have been tested for their inhibitory activity on phosphodiesterase enzymes, particularly PDE4. N-substitution in these compounds enhances PDE4 inhibition and also contributes to PDE4 selectivity (Van der Mey et al., 2001).
Anti-inflammatory and Analgesic Agents
A series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, related to the chemical structure , were synthesized and showed significant anti-inflammatory and analgesic activities. These compounds were safer with low ulcerogenicity and indicated cardiovascular safety compared to standard drugs like aspirin (Singh et al., 2017).
Chemical Synthesis and Characterization
Sequential Nucleophilic Substitution
The 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one can be synthesized using sequential nucleophilic substitution methods. These methods facilitate the production of various disubstituted and ring-fused pyridazinone systems, contributing significantly to drug discovery (Pattison et al., 2009).
Photochemical Oxidation Studies
Photochemical studies on compounds like 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one have been conducted, revealing insights into their oxidative behavior under ultraviolet-visible light, important for understanding drug metabolism and stability (Maki et al., 1988).
Crystal Structure and Spectroscopic Properties
The crystal structure and spectroscopic properties of compounds structurally related to 6-(3,4-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one have been analyzed. This includes the study of intermolecular interactions and molecular conformations, which are crucial for understanding their chemical behavior and potential therapeutic applications (Xu et al., 2012).
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-15-5-3-13(11-16(15)25-2)14-4-6-17(22)21(19-14)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYACLAFVBVRKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2807003.png)
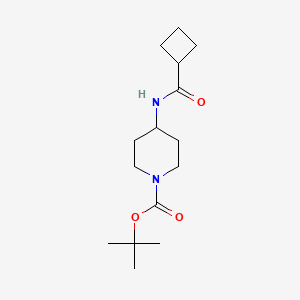
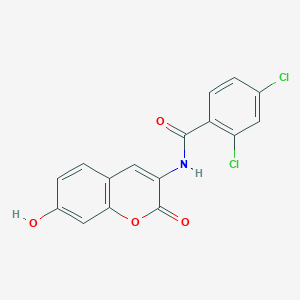
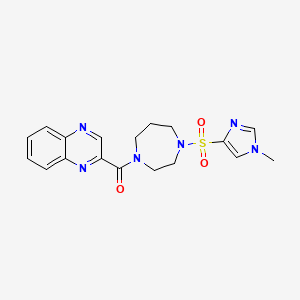
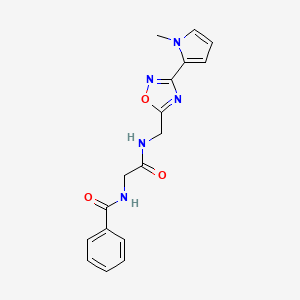
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2807009.png)
![(Z)-ethyl 2-(2-cyano-3-phenylacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807010.png)


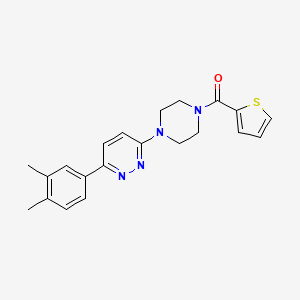
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(4-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2807017.png)

![N-(4-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2807020.png)
![1-(3,4-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2807024.png)